

# L929 Cell Line: A Comprehensive Technical Guide

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## A Foundational Tool in Biomedical Research

The **L929** cell line, a cornerstone of in vitro research, holds the distinction of being one of the first established continuous cell lines.<sup>[1]</sup> Derived in the 1940s, its robustness and versatility have made it an invaluable model for a wide range of biological studies, from cytotoxicity assays to investigations into viral susceptibility and immunology.<sup>[2][3]</sup> This technical guide provides an in-depth overview of the origin, history, and key characteristics of the **L929** cell line, tailored for researchers, scientists, and drug development professionals.

## I. Origin and Historical Perspective

The **L929** cell line originated from the subcutaneous areolar and adipose tissue of a 100-day-old male C3H/An mouse.<sup>[1][4]</sup> The parent "L" strain was established in 1940 by Dr. Wilton R. Earle at the National Cancer Institute.<sup>[5][6]</sup> Earle and his colleagues were investigating carcinogenesis and were the first to induce malignancy in vitro.<sup>[7]</sup>

A significant milestone in the history of this cell line occurred in March 1948, when Dr. Katherine K. Sanford, a colleague of Earle's, successfully isolated a single L cell and grew a clonal population from it.<sup>[1]</sup> This was a groundbreaking achievement, demonstrating for the first time that a single, isolated mammalian cell could be grown in culture.<sup>[8]</sup> This cloned subline was designated NCTC clone 929, now commonly known as **L929**.<sup>[1]</sup>

# The Pioneering "Capillary Technique" for Single-Cell Isolation

Dr. Sanford's method, known as the "capillary technique," was instrumental in the development of the **L929** cell line.<sup>[1][8]</sup> The working hypothesis behind this technique was that the then-current culture media were insufficient for single-cell growth and required "conditioning" by the cells themselves.<sup>[8]</sup> To achieve this, a single cell was isolated in a small volume of medium within a capillary tube, allowing the cell to modify its microenvironment to support its proliferation.<sup>[8]</sup>

## II. Quantitative Data Summary

The following table summarizes key quantitative characteristics of the **L929** cell line, providing a quick reference for researchers.

Parameter	Value	References
Organism	Mus musculus (Mouse)	<sup>[4]</sup>
Strain	C3H/An	<sup>[1][4]</sup>
Tissue of Origin	Subcutaneous connective tissue (areolar and adipose)	<sup>[1][4]</sup>
Cell Type	Fibroblast	<sup>[4]</sup>
Morphology	Adherent, fibroblast-like	<sup>[2]</sup>
Modal Chromosome Number	66	<sup>[2][4]</sup>
Chromosome Number Range	65-68	<sup>[2][4]</sup>
Marker Chromosomes	Approximately 20-30 per metaphase spread	<sup>[2][4]</sup>
Doubling Time	Approximately 65 hours (observed in one study)	<sup>[9]</sup>
Transfection	Suitable host for transfection	

## III. Experimental Protocols

Detailed methodologies for the culture and maintenance of the **L929** cell line are crucial for reproducible experimental outcomes.

### A. Cell Culture and Maintenance

#### 1. Complete Growth Medium:

- ATCC-formulated Eagle's Minimum Essential Medium (EMEM)
- 10% horse serum[4]

#### 2. Culturing Conditions:

- Temperature: 37°C
- CO<sub>2</sub>: 5%

#### 3. Subculturing (Passaging):

- Aspirate and discard the culture medium from a sub-confluent (80-90%) flask.
- Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution to remove all traces of serum that contains the trypsin inhibitor.
- Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe the cells under an inverted microscope until the cell layer is dispersed (usually within 5 to 15 minutes). To facilitate dispersal, the flask can be placed at 37°C.
- Add 6.0 to 8.0 mL of complete growth medium and aspirate the cells by gently pipetting.
- Add appropriate aliquots of the cell suspension to new culture vessels. A subcultivation ratio of 1:2 to 1:8 is recommended.[10]
- Incubate the cultures at 37°C.

### B. Cryopreservation

### 1. Freezing Medium:

- Complete growth medium supplemented with 7.5% (v/v) DMSO[4]

### 2. Protocol:

- Perform a standard trypsinization and cell count.
- Centrifuge the cell suspension at approximately 125 x g for 5 to 10 minutes.
- Discard the supernatant and resuspend the cell pellet in the freezing medium at the desired cell concentration.
- Dispense the cell suspension into cryovials.
- Freeze the cells in a controlled-rate freezing apparatus, decreasing the temperature by approximately 1°C per minute until it reaches -80°C.
- Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.

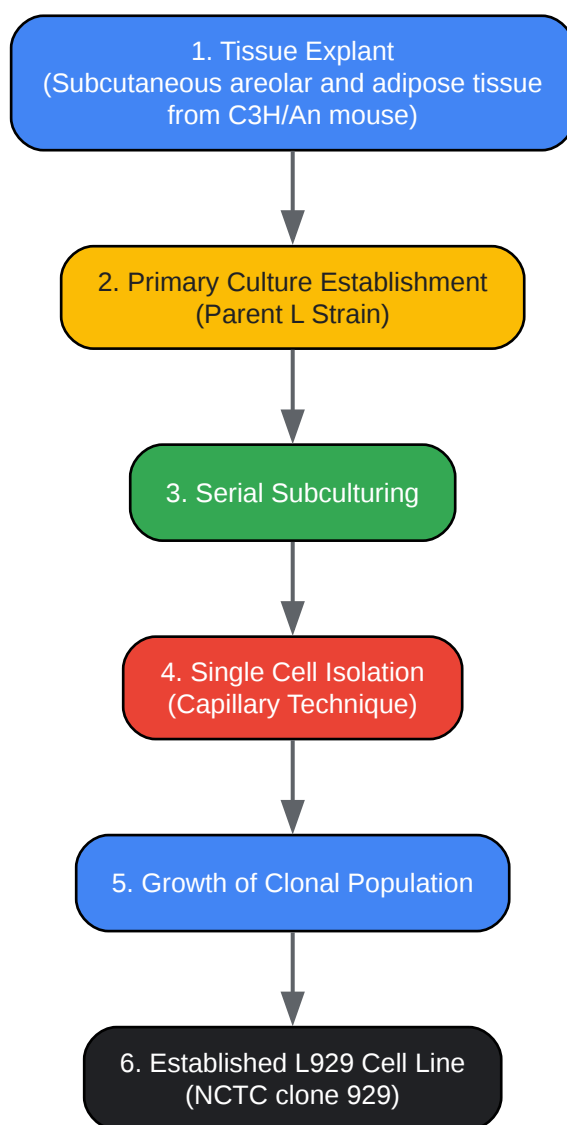
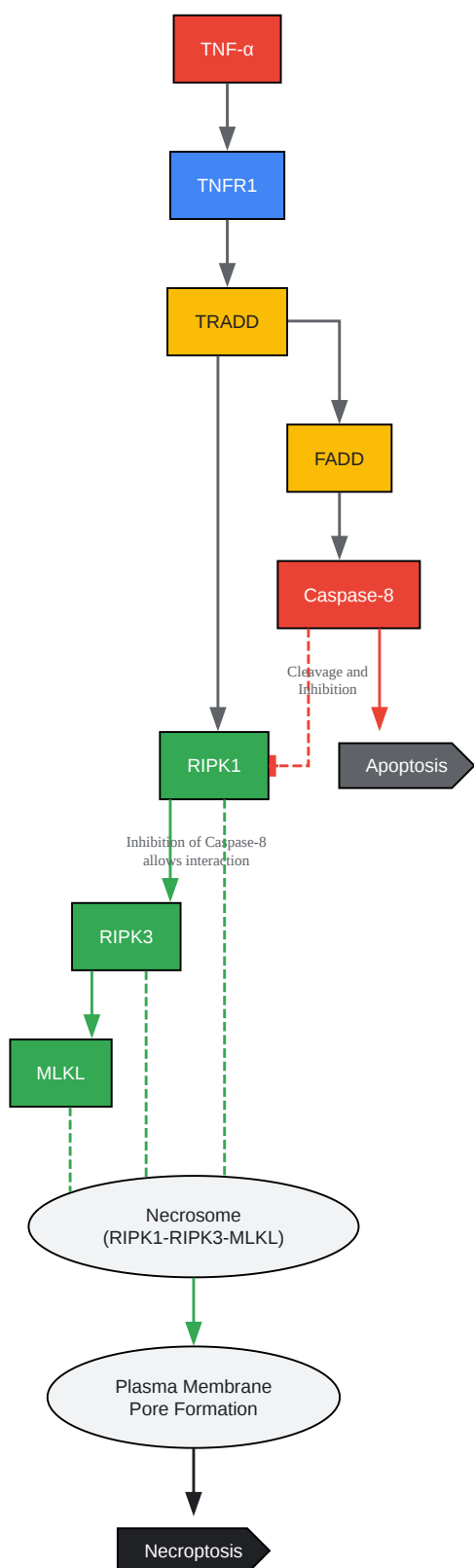
## C. Thawing of Frozen Cells

- Quickly thaw the vial by gentle agitation in a 37°C water bath. Thawing should be rapid (approximately 2 minutes).
- Decontaminate the exterior of the vial with 70% ethanol.
- Under aseptic conditions, transfer the contents of the vial to a centrifuge tube containing 9.0 mL of complete growth medium.
- Centrifuge at approximately 150 to 400 x g for 8 to 12 minutes.
- Resuspend the cell pellet in the recommended complete medium and dispense into a new culture flask.
- Incubate at 37°C in a 5% CO<sub>2</sub> atmosphere.

## IV. Mandatory Visualizations

## A. Signaling Pathway: TNF- $\alpha$ -Induced Necroptosis in L929 Cells

L929 cells are a well-established model for studying tumor necrosis factor (TNF)-alpha-induced necroptosis, a form of programmed necrosis.<sup>[11][12]</sup> The following diagram illustrates the key signaling events in this pathway.



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